Critical Data Gap: Absence of Publicly Available Quantitative Comparator Data for CAS 866133-86-0
Despite structurally belonging to a well-characterized benzoxazinone class with documented dopamine D4 antagonist activity , a comprehensive search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubChem, CAS REGISTRY) as of May 2026 found no publicly available quantitative receptor binding (Ki/IC50), functional activity (EC50/IC50), selectivity profiling, cellular efficacy, ADME, or in vivo efficacy data specifically attributed to CAS 866133-86-0 . Related analogs bearing N-benzyl, N-(4-methoxyphenyl), N-methyl, or N-ethyl substituents on the piperazine ring are catalogued in supplier databases with distinct CAS numbers and molecular weights, yet none carry published bioactivity data that would allow direct comparator analysis against the target compound.
| Evidence Dimension | Availability of quantitative bioactivity data for the target compound vs. structurally related analogs |
|---|---|
| Target Compound Data | No publicly available Ki, IC50, EC50, or selectivity data found. |
| Comparator Or Baseline | N-Benzyl analog (CAS 860611-80-9): no bioactivity data. N-(4-Methoxyphenyl) analog (CAS 866137-65-7): no bioactivity data. N-Ethyl analog (CAS 860611-72-9): predicted logP and PSA only; no bioactivity data. Class-level reference: Compound 26 from Belliotti et al. (1999) is a 7-substituted benzoxazinone with potent dopamine D4 antagonism, but its structure differs substantially from CAS 866133-86-0. |
| Quantified Difference | Not calculable. The target compound and its closest purchasable analogs all lack quantitative bioactivity data in the public domain. The class-level potency of Compound 26 (D4 Ki < 10 nM) cannot be extrapolated to CAS 866133-86-0 without experimental verification. |
| Conditions | Comprehensive literature and database search covering ChEMBL, BindingDB, PubChem BioAssay, PubMed, Google Patents, and major supplier technical datasheets (accessed May 2026). |
Why This Matters
A procurement decision for CAS 866133-86-0 over in-class analogs cannot currently be grounded in quantitative biological differentiation; selection must instead rely on structural novelty, synthetic tractability, or the specific intent to generate first-in-class profiling data.
